N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
Description
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a pyrazole-derived compound featuring a 3-fluorophenyl substituent at the N4 position and a methyl group at the N1 position.
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-N-(3-fluorophenyl)-1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H2,12,14) |
InChI Key |
WNXFYXGKMOLNJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and improve yield. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues
The table below compares N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine with structurally related pyrazole and pyrazoline derivatives:
Key Observations :
- Core Structure : The target compound lacks the fused pyrimidine ring present in pyrazolo[3,4-d]pyrimidines (e.g., compound 1 in ), which may reduce molecular weight and alter pharmacokinetic properties.
- Saturation State : Unlike dihydro-pyrazolines (4,5-dihydro cores in ), the target’s fully unsaturated pyrazole ring may enhance planarity and π-π stacking interactions.
Physicochemical Properties
- Solubility : The diamine groups in the target compound likely increase polarity compared to carbaldehyde or ketone derivatives (e.g., ), improving aqueous solubility.
Biological Activity
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. The compound's molecular formula is with a molecular weight of approximately 219.22 g/mol. It features a pyrazole ring substituted with a fluorophenyl group, which may enhance its biological activity through improved binding interactions with target proteins.
Biological Activity Overview
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine exhibits a range of biological activities, including:
- Antiproliferative Effects : Studies have indicated that derivatives of this compound can inhibit the growth of prostate cancer cell lines (LNCaP and PC-3). For example, certain analogs demonstrated an IC50 value of 18 μmol/L against LNCaP cells and a significant reduction in prostate-specific antigen (PSA) levels by 46% .
- Antimicrobial Properties : Research has shown that pyrazole derivatives can exert antimicrobial effects. In particular, compounds similar to N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine have been evaluated for their capacity to inhibit the growth of various bacterial strains and fungi .
- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential use in treating inflammatory diseases .
The mechanisms by which N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act by inhibiting specific enzymes involved in cancer progression or inflammation. For instance, some have been shown to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation .
- Targeting Cell Signaling Pathways : This compound may interfere with cell signaling pathways critical for cancer cell survival and proliferation. The downregulation of PSA in prostate cancer cells suggests modulation of androgen receptor signaling pathways .
Case Studies
Several studies highlight the efficacy of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine and its analogs:
- Prostate Cancer Study : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against LNCaP cells. Compound 10e showed promising results with significant PSA downregulation compared to standard treatments .
- Antimicrobial Evaluation : A study involving a range of pyrazole derivatives indicated that some exhibited moderate to excellent antifungal activity against phytopathogenic fungi. The activity was assessed using mycelial growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
